molecular formula C15H13N5O B7688064 2-methyl-N-[(E)-pyridin-3-ylmethylideneamino]imidazo[1,2-a]pyridine-3-carboxamide

2-methyl-N-[(E)-pyridin-3-ylmethylideneamino]imidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B7688064
M. Wt: 279.30 g/mol
InChI Key: YCRHSKCKNLVLKF-LICLKQGHSA-N
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Description

2-methyl-N-[(E)-pyridin-3-ylmethylideneamino]imidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and biological activities .

Preparation Methods

The synthesis of 2-methyl-N-[(E)-pyridin-3-ylmethylideneamino]imidazo[1,2-a]pyridine-3-carboxamide typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. The reaction proceeds through a tandem cyclization/bromination process, which is promoted by the addition of tert-butyl hydroperoxide (TBHP) in ethyl acetate . The reaction conditions are mild and do not require the use of a base, making the process efficient and straightforward .

Mechanism of Action

The mechanism of action of 2-methyl-N-[(E)-pyridin-3-ylmethylideneamino]imidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting essential enzymes and disrupting critical metabolic pathways . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Properties

IUPAC Name

2-methyl-N-[(E)-pyridin-3-ylmethylideneamino]imidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O/c1-11-14(20-8-3-2-6-13(20)18-11)15(21)19-17-10-12-5-4-7-16-9-12/h2-10H,1H3,(H,19,21)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRHSKCKNLVLKF-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NN=CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)N/N=C/C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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